molecular formula C7H9N3O B12885440 3-Amino-5-isopropylisoxazole-4-carbonitrile CAS No. 41808-54-2

3-Amino-5-isopropylisoxazole-4-carbonitrile

Cat. No.: B12885440
CAS No.: 41808-54-2
M. Wt: 151.17 g/mol
InChI Key: CHFFAKWAHBVPJG-UHFFFAOYSA-N
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Description

3-Amino-5-isopropylisoxazole-4-carbonitrile: is a heterocyclic compound featuring an isoxazole ring substituted with an amino group, an isopropyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Method: : One common synthetic route involves the cyclization of appropriate precursors. For instance, starting from 3-amino-2-butanone and hydroxylamine, the intermediate can be cyclized to form the isoxazole ring. The nitrile group can be introduced via a subsequent reaction with cyanogen bromide under basic conditions.

  • Nitrile Introduction:

Industrial Production Methods

Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch Processing: Utilizing batch reactors to control reaction conditions precisely.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or alcohols.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation Products: Ketones or alcohols.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.

    Biological Probes: Utilized in the development of probes for studying biological pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.

Industry

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Amino-5-isopropylisoxazole-4-carbonitrile exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the isoxazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole-4-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group.

    3-Amino-5-ethylisoxazole-4-carbonitrile: Contains an ethyl group instead of an isopropyl group.

Uniqueness

3-Amino-5-isopropylisoxazole-4-carbonitrile: is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and binding characteristics compared to its methyl and ethyl analogs.

Properties

CAS No.

41808-54-2

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-5-propan-2-yl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)10-11-6/h4H,1-2H3,(H2,9,10)

InChI Key

CHFFAKWAHBVPJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)N)C#N

Origin of Product

United States

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